molecular formula C11H23N3 B11794886 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine

Cat. No.: B11794886
M. Wt: 197.32 g/mol
InChI Key: BXXNZHQOUPMSBM-UHFFFAOYSA-N
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Description

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine is a complex organic compound that features a pyrrolidine ring, a cyclopropylmethyl group, and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine typically involves the reaction of cyclopropylmethylamine with pyrrolidine derivatives under controlled conditions. One common method involves the use of a reductive amination process where the cyclopropylmethylamine is reacted with a pyrrolidine aldehyde in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine is unique due to its combination of a cyclopropylmethyl group, a pyrrolidine ring, and an ethanamine chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

2-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanamine

InChI

InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(14)9-13-8-10-3-4-10/h10-11,13H,1-9,12H2

InChI Key

BXXNZHQOUPMSBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCN)CNCC2CC2

Origin of Product

United States

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